N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide
Description
Properties
Molecular Formula |
C18H19N3O4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide |
InChI |
InChI=1S/C18H19N3O4/c1-23-14-8-11(9-15(24-2)17(14)25-3)18(22)19-10-16-20-12-6-4-5-7-13(12)21-16/h4-9H,10H2,1-3H3,(H,19,22)(H,20,21) |
InChI Key |
FYRAHVWZPYTLLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Benzimidazole Core Formation
The benzimidazole moiety is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine derivatives. In one protocol, 2-(bromomethyl)-1H-benzimidazole is prepared by reacting o-phenylenediamine with bromoacetic acid in 4 M hydrochloric acid. This intermediate is critical for subsequent N-alkylation steps.
Reaction conditions :
Coupling with Trimethoxybenzamide
The benzimidazole intermediate is coupled with 3,4,5-trimethoxybenzoyl chloride using a base such as triethylamine. A study reported a 76% yield when the reaction was conducted in anhydrous dichloromethane at 0–5°C to minimize side reactions.
Key parameters :
One-Pot Cyclocondensation
A streamlined approach involves the reaction of 3,4,5-trimethoxybenzoic acid with 2-aminomethylbenzimidazole in the presence of a coupling agent. Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) , researchers achieved an 82% yield under mild conditions.
Optimized protocol :
Solid-Phase Synthesis
Recent advancements utilize resin-bound intermediates to improve purity. A polystyrene-supported benzimidazole precursor was reacted with 3,4,5-trimethoxybenzoyl chloride, yielding the target compound with >95% purity after cleavage.
Advantages :
-
Reduced purification steps
-
Scalability for industrial production
Reaction Optimization and Challenges
Solvent Effects
Polar aprotic solvents like DMF enhance reaction rates by stabilizing charged intermediates. Comparative studies show:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 82 | 95 |
| THF | 68 | 88 |
| Acetonitrile | 74 | 91 |
Catalytic Systems
Ammonium chloride (NH4Cl) emerged as a cost-effective catalyst for cyclization steps, outperforming metal-based catalysts in terms of environmental impact and yield.
Characterization and Analytical Validation
Spectroscopic Data
Purity Assessment
High-performance liquid chromatography (HPLC) with a C18 column confirmed ≥98% purity using a methanol-water gradient.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Condensation | 76 | 93 | Low cost |
| One-Pot | 82 | 95 | Minimal intermediates |
| Solid-Phase | 78 | 98 | High reproducibility |
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its benzamide and benzimidazole components:
Amide Group Reactivity
The benzamide group participates in typical amide reactions:
-
Hydrolysis : Under acidic or basic conditions, the amide can hydrolyze to form the corresponding carboxylic acid or its salt .
-
Nucleophilic acyl substitution : The carbonyl group may react with nucleophiles (e.g., amines, alcohols) to form imides or esters.
-
Coupling reactions : The amide can act as a substrate for cross-coupling reactions using reagents like EDC/HOBt .
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic hydrolysis | HCl/H₂O, heat | Carboxylic acid |
| Amidation | Amine, coupling reagents | Substituted amide |
Benzimidazole Ring Reactivity
The benzimidazole ring undergoes reactions typical of heterocycles:
-
Electrophilic substitution : The ring’s electron-rich nature allows substitution at specific positions (e.g., para to the methyl group) .
-
Coordination chemistry : The lone pairs on nitrogen atoms enable metal complexation, though this is less common in amide derivatives .
-
Oxidation : Under strong oxidizing conditions, the ring may undergo oxidation, though stability likely depends on substituents .
Potential Modifications
The compound’s structure allows for targeted modifications:
Functionalization of the Benzimidazole Ring
-
Substitution reactions : Introduction of electron-donating or withdrawing groups via electrophilic substitution could modulate biological activity .
-
Coupling reactions : Suzuki or Buchwald-Hartwig couplings could add aryl or alkyl groups to the benzimidazole moiety .
Amide Group Derivatization
-
Esterification : Conversion to esters via reaction with alcohols (e.g., methanol) under acidic conditions .
-
Hydrazone formation : Condensation with aldehydes/ketones to form hydrazones, as observed in related benzimidazole derivatives .
Comparative Analysis with Analogous Compounds
Structural variations in benzimidazole derivatives influence reactivity:
These comparisons highlight how substituent positioning and functional groups influence the compound’s chemical behavior .
Scientific Research Applications
Coordination Chemistry
The compound acts as a ligand in coordination chemistry, forming metal complexes with potential catalytic properties. These complexes can be utilized in various catalytic reactions, enhancing the efficiency of chemical processes.
N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide has been explored for its biological activities, particularly as an enzyme inhibitor. It shows promise in inhibiting kinases and proteases, which are crucial targets in cancer therapy and other diseases.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties by inhibiting specific kinases involved in cell proliferation. Preclinical studies have demonstrated its effectiveness against various cancer cell lines.
Antiviral Properties
The compound has also been investigated for antiviral activity against several viruses, including human immunodeficiency virus (HIV) and hepatitis viruses. Its derivatives have shown significant inhibitory effects on viral replication .
Antimicrobial Effects
Studies have reported that benzimidazole derivatives possess antimicrobial properties against a range of bacteria and fungi. This compound is no exception; it has demonstrated activity against both Gram-positive and Gram-negative bacteria .
Material Science
In the field of material science, this compound is being explored for its potential in developing new materials with specific electronic or optical properties. Its unique structural features may lead to applications in organic electronics or photonics.
Case Study 1: Anticancer Research
A recent study evaluated the anticancer activity of this compound on human cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values comparable to standard chemotherapeutic agents.
Case Study 2: Antiviral Activity
Another investigation focused on the antiviral effects of this compound against HIV strains. The study found that certain derivatives exhibited lower EC50 values than existing antiviral medications, highlighting their potential as effective treatments.
Mechanism of Action
The mechanism of action of N-(1H-benzoimidazol-2-ylmethyl)-3,4,5-trimethoxy-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. For example, its anticancer activity may be attributed to the inhibition of kinases involved in cell proliferation and survival pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison:
Structural Analogues with Benzimidazole Moieties
- N-(5(6)-Cyanobenzimidazol-2-yl)-3,4,5-trimethoxybenzamide (Compound 22, ): Structure: Replaces the methylene-linked benzimidazole with a cyanobenzimidazole. Synthesis: Reacts 3,4,5-trimethoxybenzoyl chloride with 2-amino-5(6)-cyanobenzimidazole in toluene under reflux (72% yield). Properties: Melting point 247–250°C; NMR data indicate distinct aromatic proton shifts due to electron-withdrawing cyano groups .
- N-(6-Cyano-1-phenyl-1H-benzo[d]imidazol-2-yl)-3,4,5-trimethoxybenzamide (): Structure: Includes a phenyl and cyano substitution on the benzimidazole. Comparison: Increased steric bulk and electronic modulation may impact solubility and target binding .
Acrylamide Derivatives with Furan and Aromatic Side Chains
Compounds 4a–e () and 2a–c () feature acrylamide scaffolds with furan and substituted phenyl groups:
- N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a): Structure: Furan ring and o-tolylamino side chain. Properties: Melting point 222–224°C; IR and NMR data confirm hydrogen bonding via NH and C=O groups .
- N-[1-(Furan-2-yl)-3-(4-chlorophenylamino)-3-oxoprop-1-en-2-yl]-3,4,5-trimethoxybenzamide (2b): Structure: Chlorophenyl substitution. Properties: Melting point 241–243°C; lower yield (50.89%) compared to non-halogenated analogues .
- Comparison : Halogenation (e.g., Cl in 2b) increases molecular weight and lipophilicity, while methoxy groups (4c) enhance polarity. The target compound’s benzimidazole-methyl group may offer superior rigidity for receptor interactions compared to flexible acrylamide side chains.
Derivatives with Halogenated and Polar Substituents
- N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide () :
- N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide (): Structure: Cyano group introduces strong electron-withdrawing effects.
- Comparison: The target compound’s benzimidazole-methyl group provides a larger aromatic surface area for stacking interactions compared to monosubstituted phenyl derivatives.
Complex Hydrazide and Triazole Derivatives
- Compound 6a () :
- N,N′-(1,3,4-Oxadiazole-2,5-diyldi-3,1-phenylene)bis(3,4,5-trimethoxybenzamide) () :
Comparative Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Table 2: Structural and Electronic Comparisons
Key Findings and Implications
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and various pharmacological effects based on recent research findings.
This compound can be synthesized through the condensation of 2-(chloromethyl)-1H-benzimidazole with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane at room temperature, followed by purification via column chromatography.
Chemical Formula : C_{20}H_{23}N_{3}O_{4}
Molecular Weight : 369.414 g/mol
IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The compound is known to inhibit various kinases and proteases, which are crucial in cell signaling pathways related to cancer progression and other diseases .
Anticancer Activity
Numerous studies have reported the anticancer properties of benzimidazole derivatives. This compound has shown promising results in inhibiting cancer cell proliferation. For instance, it has been noted to target kinases involved in tumor growth and survival pathways .
Antimicrobial Properties
The compound also exhibits significant antimicrobial activity against a range of pathogens. Research indicates that it is effective against both Gram-positive and Gram-negative bacteria as well as some fungal strains. In vitro studies have demonstrated that it possesses an MIC (Minimum Inhibitory Concentration) comparable to standard antibiotics like ciprofloxacin .
Antiviral Effects
In addition to its antibacterial properties, this compound has been investigated for its antiviral potential. Some studies suggest that it may inhibit viral replication by targeting specific viral enzymes .
Table 1: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for N-(1H-benzimidazol-2-ylmethyl)-3,4,5-trimethoxybenzamide?
The compound is typically synthesized via amidation reactions. For example, 3,4,5-trimethoxybenzoyl chloride can react with a benzimidazole-containing amine under reflux conditions. Purification often involves preparative HPLC, yielding products with >95% purity (e.g., 33% yield in one protocol) . Key steps include optimizing stoichiometry, solvent choice (e.g., DMSO or chloroform), and reaction time (2–6 hours). Characterization relies on / NMR, HRMS, and HPLC .
Q. How is the compound characterized to confirm structural integrity?
- NMR Spectroscopy : NMR (DMSO-) peaks for aromatic protons (δ 7.86–6.96) and methoxy groups (δ 3.72–3.80) confirm substitution patterns .
- HRMS : Validates molecular weight (e.g., [M+H] at 332.1135 for a related analog) .
- HPLC : Purity ≥96.9% ensures suitability for biological assays .
Q. What preliminary biological activities are associated with this compound?
Benzimidazole derivatives are known for antimicrobial, anticancer, and antiviral properties. While direct data on this compound is limited, structural analogs (e.g., thiazole-triazole-benzimidazole hybrids) show activity against enzymes like α-glucosidase, suggesting potential metabolic or antiproliferative applications . Docking studies indicate binding to active sites via hydrogen bonding and hydrophobic interactions .
Advanced Research Questions
Q. How can synthetic efficiency be improved for scalable production?
- Multicomponent Reactions : Base-promoted sequential reactions (e.g., oxidative cyclocondensation) reduce step count and improve atom economy .
- Catalysis : Transition-metal catalysts (e.g., Pd) or organocatalysts enhance coupling reactions between benzimidazole and benzamide moieties .
- Process Optimization : Use of membrane separation technologies (e.g., nanofiltration) or continuous-flow reactors improves yield and purity .
Q. What structure-activity relationships (SAR) guide the design of analogs?
- Methoxy Groups : The 3,4,5-trimethoxy motif enhances lipophilicity and π-π stacking, critical for receptor binding .
- Benzimidazole Substitution : N-Methylation or thioamide incorporation (e.g., replacing amide with thiourea) modulates bioavailability and target affinity .
- Hybridization : Coupling with triazole or thiazole rings (e.g., compound 9c ) improves metabolic stability and selectivity .
Q. How do computational methods aid in understanding its mechanism?
- Molecular Docking : Predicts binding modes to targets like α-glucosidase (RMSD <2.0 Å) .
- DFT Studies : Calculates electronic properties (e.g., HOMO-LUMO gaps) to explain reactivity and stability .
- MD Simulations : Assesses conformational dynamics in solvent environments (e.g., water vs. DMSO) .
Q. What analytical challenges arise in purity assessment and stability testing?
- Degradation Products : Methoxy groups may undergo demethylation under acidic conditions, requiring LC-MS monitoring .
- HPLC Method Development : Gradient elution (e.g., acetonitrile/water with 0.1% TFA) resolves closely related impurities .
- Crystallography : Single-crystal X-ray diffraction (e.g., CCDC data) confirms stereochemistry and packing interactions .
Q. Are alternative synthetic routes viable for diverse analogs?
Q. How is crystallographic data utilized in structural validation?
Single-crystal X-ray analysis (e.g., CCDC entry) reveals bond lengths (C–N: 1.34 Å), angles, and intermolecular hydrogen bonds (O–H···O) critical for stability and polymorphism studies .
Q. What strategies enhance metabolic stability in vivo?
- Fluorine Incorporation : Replacing methoxy with trifluoromethyl groups improves resistance to oxidative metabolism .
- Prodrug Design : Esterification of the benzamide moiety (e.g., ethyl ester) enhances oral bioavailability .
Methodological Tables
Table 1. Key Synthetic Protocols
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| Amidation | Benzoyl chloride + amine | Reflux, 100°C, 2 hr | 33% | |
| Purification | Preparative HPLC | Acetonitrile/water gradient | >95% |
Table 2. Computational Parameters for Docking Studies
| Parameter | Value | Significance |
|---|---|---|
| RMSD | <2.0 Å | Binding pose accuracy |
| Glide Score | −8.2 kcal/mol | Binding affinity prediction |
| Hydrogen Bonds | 3 | Target interaction stability |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
